11-(2-Furyl)undeca-2,4,6,8,10-pentaenal
Description
11-(2-Furyl)undeca-2,4,6,8,10-pentaenal is a polyunsaturated aliphatic aldehyde featuring a furyl substituent at the 11th position and five conjugated α,β-unsaturated aldehyde groups.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27g/mol |
IUPAC Name |
(2Z,4E,6E,8E,10E)-11-(furan-2-yl)undeca-2,4,6,8,10-pentaenal |
InChI |
InChI=1S/C15H14O2/c16-13-9-7-5-3-1-2-4-6-8-11-15-12-10-14-17-15/h1-14H/b2-1+,5-3+,6-4+,9-7-,11-8+ |
InChI Key |
MQAHHVMXZVVFFJ-FRTZCFOYSA-N |
SMILES |
C1=COC(=C1)C=CC=CC=CC=CC=CC=O |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C/C=C/C=C/C=C\C=O |
Canonical SMILES |
C1=COC(=C1)C=CC=CC=CC=CC=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
11-(3-Methyl-5-propylfuran-2-yl)-undecanoic acid (11M3)
- Structure: A saturated undecanoic acid chain with a 3-methyl-5-propylfuran substituent .
- Key Differences :
- Functional Groups : Carboxylic acid (ionizable) vs. terminal aldehydes in the target compound.
- Conjugation : Saturated alkyl chain vs. five conjugated enals in the target.
3-(2-Furyl)acrylate Monosaccharide Esters
- Structure: Ester-linked 3-(2-furyl)acrylate groups attached to monosaccharides .
- Key Differences :
- Backbone : Carbohydrate core vs. aliphatic chain in the target.
- Functionality : Ester linkages (hydrolytically labile) vs. stable conjugated enals.
Aryl Carboxylic Acid Hydrazide Derivatives
- Structure : Furan-linked hydrazide groups with aryl substituents (e.g., bromophenyl, trifluoromethylphenyl) .
- Key Differences :
Chemical Reactivity and Stability
The target compound’s extended conjugation may also enhance UV-Vis absorption, making it a candidate for photochemical applications, unlike saturated or ester-based analogs .
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